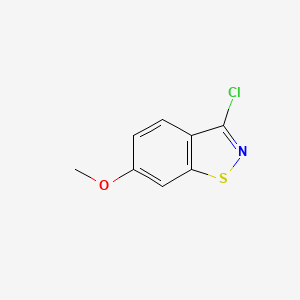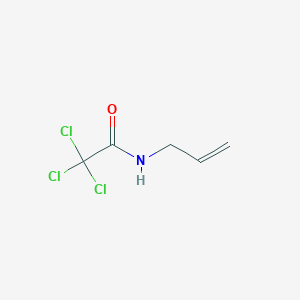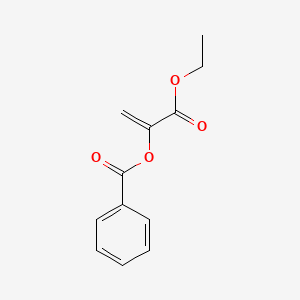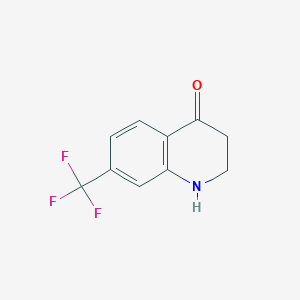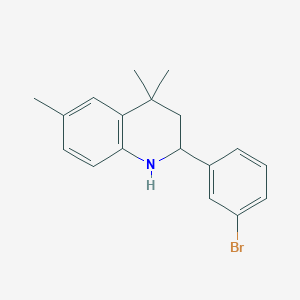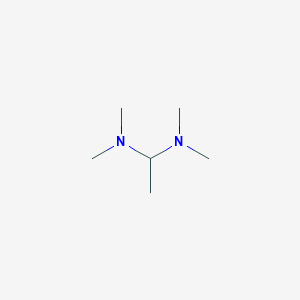
n,n,n',n'-tetramethyl-diaminoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine: is an organic compound with the molecular formula C6H16N2. It is a colorless to slightly yellow liquid with an amine-like odor. This compound is highly flammable and hygroscopic, meaning it readily absorbs moisture from the air. It is miscible with water and many organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Methyl Iodide: One common method involves the reaction of ethylenediamine with methyl iodide to form N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine iodide.
Catalytic Amination: Another method involves the direct catalytic amination of dimethylamine with ethylene oxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under mild to moderate conditions.
Major Products:
Scientific Research Applications
Chemistry:
Polymerization: It is used as a catalyst in the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels.
Biology and Medicine:
Electrophoresis: The compound is used in gel electrophoresis for the separation of proteins and nucleic acids.
Industry:
Mechanism of Action
Molecular Targets and Pathways: N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine acts primarily as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity . The compound’s ability to donate electron pairs from its nitrogen atoms makes it an effective catalyst and chelator .
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: This compound is structurally similar but has a different spatial arrangement of the nitrogen atoms.
Ethylenediamine: A simpler analog with two primary amine groups instead of the tertiary amine groups found in N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine.
Uniqueness: N1,N~1~,N’~1~,N’~1~-Tetramethylethane-1,1-diamine’s unique structure allows it to form more stable and selective complexes with metal ions compared to its simpler analogs. This makes it particularly valuable in catalysis and coordination chemistry .
Properties
CAS No. |
5498-94-2 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7(2)3)8(4)5/h6H,1-5H3 |
InChI Key |
CMTIHEOOVZATEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


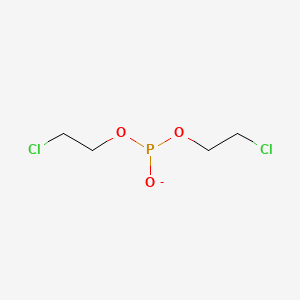
![8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8698903.png)
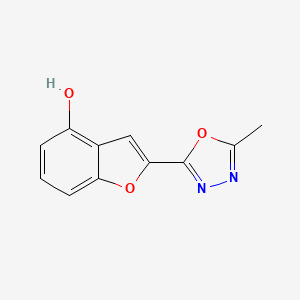
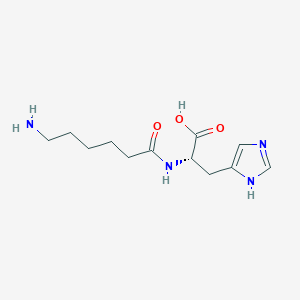

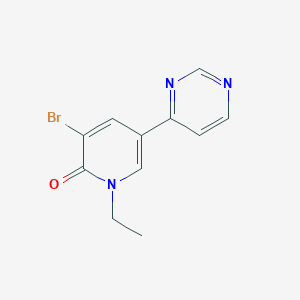
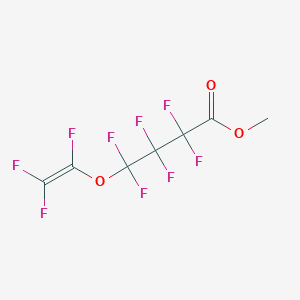
![Ethyl 2-(6-cyanoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8698945.png)
